What is the chemical structure and molecular weight of (Di-p-tolylmethoxy)triphenylsilane
What is the chemical structure and molecular weight of (Di-p-tolylmethoxy)triphenylsilane
An In-depth Technical Guide to (Di-p-tolylmethoxy)triphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (Di-p-tolylmethoxy)triphenylsilane, a sterically hindered triarylalkoxysilane. The content herein details its chemical structure, molecular weight, proposed synthesis, potential applications, and relevant analytical considerations. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel organosilicon compounds in the fields of organic chemistry and drug development.
Section 1: Chemical Identity and Properties
(Di-p-tolylmethoxy)triphenylsilane is an organosilicon compound characterized by a central silicon atom bonded to three phenyl groups and a di-p-tolylmethoxy group. The significant steric bulk imparted by the two para-tolyl substituents and the three phenyl groups influences its reactivity and potential applications, particularly as a protective group for alcohols.
Chemical Structure
The chemical structure of (Di-p-tolylmethoxy)triphenylsilane is depicted below:
Systematic Name: Triphenyl((di-p-tolyl)methoxy)silane
Molecular Formula and Weight
The molecular formula and corresponding molecular weight are crucial for quantitative experimental design and analysis.
| Property | Value |
| Molecular Formula | C₃₃H₃₀OSi |
| Molecular Weight | 470.68 g/mol |
Section 2: Synthesis and Experimental Protocols
Currently, (Di-p-tolylmethoxy)triphenylsilane is not a commercially available compound and its synthesis has not been explicitly reported in the literature. However, a plausible synthetic route can be designed based on established methods for the formation of silicon-oxygen bonds, typically through the reaction of a silyl halide with an alcohol.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: the preparation of di-p-tolylmethanol followed by its reaction with triphenylsilyl chloride.
Caption: Proposed two-step synthesis of (Di-p-tolylmethoxy)triphenylsilane.
Experimental Protocol: Synthesis of Di-p-tolylmethanol
Materials:
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Magnesium turnings
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Iodine (crystal)
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4-Bromotoluene
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Anhydrous diethyl ether
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4-Tolualdehyde (p-tolualdehyde)
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
Procedure:
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Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet by adding a crystal of iodine.
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Add a solution of 4-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, p-tolylmagnesium bromide.
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Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.
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Add a solution of p-tolualdehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield crude di-p-tolylmethanol, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of (Di-p-tolylmethoxy)triphenylsilane
Materials:
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Di-p-tolylmethanol
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Triphenylsilyl chloride
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Imidazole or other suitable base (e.g., triethylamine, pyridine)
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Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
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Hexane
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Deionized water
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Anhydrous sodium sulfate
Procedure:
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In a flame-dried flask under a nitrogen atmosphere, dissolve di-p-tolylmethanol and imidazole in anhydrous DMF.
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Add triphenylsilyl chloride to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and hexane.
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Separate the organic layer, and extract the aqueous layer with hexane.
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Combine the organic layers, wash with deionized water and brine, and then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Di-p-tolylmethoxy)triphenylsilane.
Section 3: Potential Applications in Research and Drug Development
The unique structural features of (Di-p-tolylmethoxy)triphenylsilane, particularly its steric bulk, suggest several potential applications in organic synthesis and medicinal chemistry.
Bulky Protecting Group for Alcohols
The primary anticipated application of this compound is as a highly sterically hindered protecting group for primary and secondary alcohols. The triphenylsilyl group itself is a known protecting group, and the addition of the bulky di-p-tolylmethoxy substituent would further enhance its steric hindrance. This could allow for highly selective protection of less hindered alcohols in complex molecules containing multiple hydroxyl groups.
Chiral Resolution
If a chiral version of di-p-tolylmethanol is used in the synthesis, the resulting diastereomeric silyl ethers could be separable by chromatography. This would provide a method for the resolution of racemic alcohols, a critical step in the synthesis of many pharmaceutical compounds.
Fine-Tuning of Electronic and Steric Properties
The para-methyl groups on the tolyl rings are electron-donating, which can subtly influence the electronic properties of the silicon center. This, combined with the significant steric hindrance, allows for the fine-tuning of reactivity in applications such as catalysis or as a directing group in organic synthesis.
Section 4: Analytical Characterization
The successful synthesis and purification of (Di-p-tolylmethoxy)triphenylsilane would be confirmed by a suite of standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl and tolyl groups, a singlet for the methoxy proton, and singlets for the methyl protons on the tolyl groups. The integration of these signals should be consistent with the C₃₃H₃₀OSi structure. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, the methyl carbons, and the silicon-bonded carbons. |
| ²⁹Si NMR | A characteristic chemical shift for a tetra-substituted silicon atom in an alkoxy-silane environment. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (470.68 g/mol ). Fragmentation patterns would likely show the loss of the di-p-tolylmethoxy group or a phenyl group. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for Si-O-C stretching, C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings. |
Section 5: Conclusion and Future Outlook
(Di-p-tolylmethoxy)triphenylsilane represents a novel, sterically demanding organosilicon compound with significant potential as a tool in organic synthesis, particularly for the selective protection of alcohols. The synthetic route proposed herein is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory.
Future research in this area could focus on:
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The optimization of the synthesis of (Di-p-tolylmethoxy)triphenylsilane.
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A systematic evaluation of its efficacy as a protecting group for a wide range of alcohols.
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Exploration of its applications in asymmetric synthesis and catalysis.
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Investigation into the synthesis and applications of analogous sterically hindered alkoxysilanes.
The development of new and highly selective protecting groups is of continuous importance in the field of drug discovery and development, where the synthesis of complex, polyfunctional molecules is a common challenge. (Di-p-tolylmethoxy)triphenylsilane offers the potential to be a valuable addition to the synthetic chemist's toolbox.
References
While there are no direct references for (Di-p-tolylmethoxy)triphenylsilane, the principles of its synthesis and potential applications are well-grounded in the existing literature on organosilicon chemistry. For further reading on related topics, the following resources are recommended:
- Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. (Provides comprehensive information on protecting groups, including silyl ethers).
- Brook, M.A. Silicon in Organic, Organometallic, and Polymer Chemistry; John Wiley & Sons: New York, 2000. (A detailed text on the chemistry of organosilicon compounds).
- Pawlenko, S. Organosilicon Chemistry; Walter de Gruyter: Berlin, 1986. (Covers the fundamental principles and reactions of organosilicon compounds).
